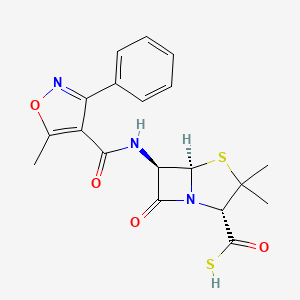
Luliconazole-Z-Isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luliconazole is a topical antifungal agent used primarily for the treatment of various fungal infections, including tinea pedis, tinea cruris, and tinea corporis . The Z-isomer is considered an impurity in the pharmaceutical preparation of luliconazole and is typically removed to obtain the enantiomerically pure active pharmaceutical ingredient .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of luliconazole involves several steps, starting with the preparation of enantiomerically pure β-halohydrin. This is achieved through the kinetic resolution of the corresponding racemic acetate mediated by lipase from Thermomyces lanuginosus or Novozym 435®. The β-halohydrin is then subjected to a mesylation reaction, followed by reaction with 1-cyanomethylimidazole to yield luliconazole .
Industrial Production Methods: Industrial production of luliconazole involves the crystallization of the compound from a solvent to obtain the desired isomer. The process ensures high yield and purity by separating the E and Z isomers through column chromatography .
化学反应分析
Types of Reactions: Luliconazole-Z-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, such as mesylation, are used in the synthesis process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Mesyl chloride is used for mesylation reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of luliconazole, which can be further purified to obtain the desired isomer .
科学研究应用
Luliconazole-Z-Isomer has several scientific research applications:
Chemistry: It is used in the study of stereoisomerism and the development of enantiomerically pure compounds.
Biology: Research on its antifungal properties and interactions with fungal cell membranes.
Medicine: Investigations into its potential as an antifungal agent and its efficacy against resistant fungal strains
作用机制
The exact mechanism of action for luliconazole’s antifungal activity is not fully understood. it is believed to inhibit the enzyme lanosterol demethylase, which is essential for the synthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to the death of the fungal cells .
相似化合物的比较
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: Used for treating fungal infections, it also inhibits ergosterol synthesis.
Miconazole: Similar to luliconazole, it is used topically for fungal infections.
Uniqueness: Luliconazole-Z-Isomer is unique due to its specific stereochemistry, which affects its biological activity and efficacy. Unlike its E-isomer, the Z-isomer is considered an impurity and is typically removed during the production process to ensure the purity of the active pharmaceutical ingredient .
属性
CAS 编号 |
1240249-76-6 |
|---|---|
分子式 |
C14H9Cl2N3S2 |
分子量 |
354.28 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


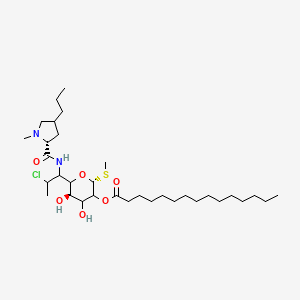
![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)
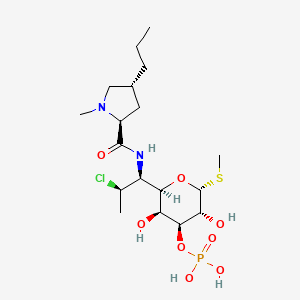
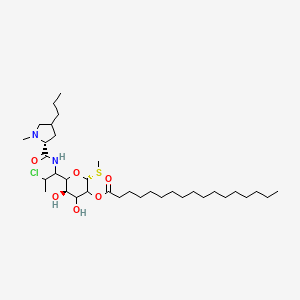
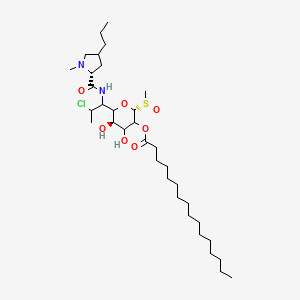
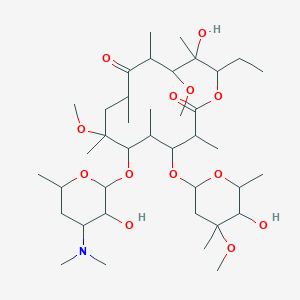
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
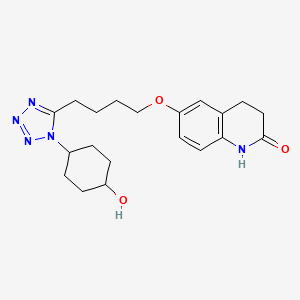
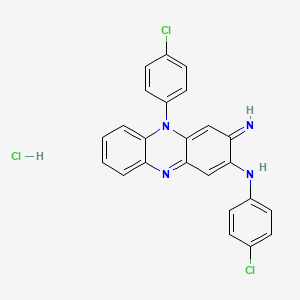
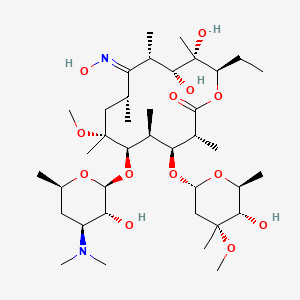
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
